Siphonazole B

Description

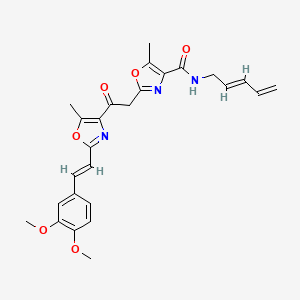

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H27N3O6 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

2-[2-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]-2-oxoethyl]-5-methyl-N-[(2E)-penta-2,4-dienyl]-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C26H27N3O6/c1-6-7-8-13-27-26(31)25-17(3)35-23(29-25)15-19(30)24-16(2)34-22(28-24)12-10-18-9-11-20(32-4)21(14-18)33-5/h6-12,14H,1,13,15H2,2-5H3,(H,27,31)/b8-7+,12-10+ |

InChI Key |

UITIGNAMFIILBO-DCXZXJRMSA-N |

Isomeric SMILES |

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C)C(=O)NC/C=C/C=C |

Canonical SMILES |

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)C=CC3=CC(=C(C=C3)OC)OC)C)C(=O)NCC=CC=C |

Synonyms |

siphonazole siphonazole A siphonazole B |

Origin of Product |

United States |

Origin and Biosynthesis of Siphonazole B

Producer Organism and Ecological Context: Herpetosiphon Genus and Species Identification

Siphonazole (B1255307) B is produced by bacteria belonging to the genus Herpetosiphon. mdpi.com These filamentous, gliding bacteria are part of the phylum Chloroflexi and are commonly found in environments such as freshwater and soil. nih.govresearchgate.net While several species exist within the genus, including H. aurantiacus, H. geysericola, H. giganteus, and H. gulosus, Siphonazole B has been notably isolated from a strain identified as Herpetosiphon sp. B060. nih.govnih.govmdpi.com A novel species, Herpetosiphon llansteffanense, has also been identified as a producer of antimicrobial secondary metabolites like siphonazole. nih.gov

Herpetosiphon species are chemoheterotrophic, meaning they obtain energy by consuming organic compounds. nih.gov Their genomes are notably large and contain a significant number of biosynthetic gene clusters (BGCs), indicating a high potential for producing a diverse array of secondary metabolites. mdpi.com This genetic predisposition for producing bioactive compounds is a key characteristic of the genus.

Biological Role in Microbial Interactions and Predatory Behavior

Herpetosiphon spp. are known for their "wolf pack" predatory behavior, where they secrete antimicrobial substances into their surroundings to kill and consume other microbes. nih.govbeilstein-journals.org This group predation strategy is a hallmark of their ecological niche. beilstein-journals.org The production of secondary metabolites, such as this compound, is thought to be functionally linked to this predatory lifestyle, acting as chemical weapons in the competition for resources and predation. beilstein-journals.orgfrontiersin.org

While this compound itself has shown anticancer properties, it lacks strong antimicrobial activities. beilstein-journals.org This suggests that its role in predation might be more subtle than that of other antibiotics produced by predatory bacteria. beilstein-journals.org The production of such compounds is a crucial aspect of the chemical warfare that occurs in microbial communities, influencing their structure and dynamics. wur.nlnazarethcastellanos.com

Biosynthetic Pathway Elucidation

The complex structure of this compound points towards an intricate biosynthetic origin.

Mixed Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) Pathway Hypothesis

The biosynthesis of this compound is hypothesized to occur via a mixed polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway. nih.govbeilstein-journals.orgresearchgate.net This hybrid system combines modules from both PKS and NRPS assembly lines to create a complex molecule. PKS modules are responsible for the synthesis of the polyketide portions of the molecule, while NRPS modules incorporate amino acid building blocks. nih.govbeilstein-journals.org

Feeding experiments using isotopically labeled precursors have provided evidence for this mixed biosynthetic origin. researchgate.netresearchgate.net The structure of this compound, with its oxazole (B20620) rings and polyketide-derived chains, is consistent with the product of a hybrid PKS/NRPS pathway. beilstein-journals.org

Genetic Basis of Biosynthesis

The advent of genome sequencing has allowed for the identification of the gene cluster responsible for this compound biosynthesis through genome mining. nih.govuni-konstanz.de Bioinformatic analysis of the Herpetosiphon sp. B060 genome led to the discovery of the putative siphonazole gene cluster. nih.govcore.ac.uk

Chemical Synthesis Methodologies for Siphonazole B

Strategic Approaches to Total Synthesis

The synthesis of Siphonazole (B1255307) B has been approached through various strategic disconnections, primarily revolving around the construction of the core bis-oxazole structure and the installation of the dienyl amino side chain.

Early Synthetic Efforts and Methodological Advances

The first total synthesis of Siphonazole B was reported by the Moody group. nih.govrsc.org A key feature of their approach was the late-stage installation of the pentadienyl amino side-chain. encyclopedia.pub Their strategy relied on the powerful application of rhodium carbene chemistry for the construction of both oxazole (B20620) rings. nih.govrsc.org The synthesis began with the construction of a cinnamyl-substituted oxazole. This was achieved through the reaction of a cinnamamide (B152044) with a rhodium carbene derived from methyl 2-diazo-3-oxobutanoate, which formed a β-ketoamide that was subsequently cyclodehydrated to the corresponding oxazole-4-ester. rsc.org This oxazole was then elaborated to an aldehyde and coupled with a zinc reagent derived from a second oxazole fragment, methyl 2-iodomethyl-5-methyloxazole-4-carboxylate, which was also prepared using rhodium carbene chemistry. rsc.org Oxidation of the resulting secondary alcohol yielded the key bis-oxazole ketone intermediate. rsc.org

Another significant early contribution came from the Ciufolini group, which developed an alternative strategy centered on the iterative use of a conjunctive oxazole building block. mdpi.com This approach provided a different avenue for assembling the bis-oxazole core. acs.org

These initial syntheses were crucial in establishing viable routes to this compound and demonstrated the utility of then-emerging synthetic methods for the construction of complex heterocyclic natural products.

Convergent Synthesis Designs

Convergent synthesis, a strategy that involves the independent synthesis of molecular fragments followed by their coupling, has been effectively applied to the synthesis of this compound and its analogs. scholarsresearchlibrary.com This approach offers advantages in terms of efficiency and the ability to create analogs for structure-activity relationship studies. scholarsresearchlibrary.comdurham.ac.uk

A notable example of a convergent approach is the synthesis of O-methyl siphonazole, an analog of this compound, which utilized an integrated flow and batch-based methodology. durham.ac.ukcam.ac.uk This synthesis involved the preparation of three key fragments that were then coupled to assemble the final molecule. This strategy allowed for the rapid and efficient production of the natural product analog. durham.ac.uk

The Ley group also contributed to the convergent synthesis of O-methyl siphonazole, employing a combination of microreactors and traditional batch methods. cam.ac.ukwordpress.com Their approach highlights the power of modern synthetic technologies in streamlining the synthesis of complex molecules.

More recently, decarbonylative coupling reactions have been explored as a convergent method for the formal total synthesis of this compound. acs.orgresearchgate.net This strategy involves the nickel-catalyzed C-H alkenylation of azoles with esters, providing a novel and efficient way to form the key carbon-carbon bonds within the this compound framework. researchgate.netresearchgate.net

Key Synthetic Transformations and Reactions

The successful synthesis of this compound has relied on the development and application of several key chemical reactions. These transformations have been instrumental in constructing the unique bis-oxazole core and installing the requisite functional groups.

Rhodium Carbene Chemistry for Oxazole Construction

A cornerstone of the early synthetic work on this compound was the use of rhodium carbene chemistry to construct the oxazole rings. nih.govrsc.orgmdpi.com This methodology, pioneered by Moody and others, involves the reaction of a rhodium carbene, generated from a diazocarbonyl compound, with an amide or nitrile. encyclopedia.pubmdpi.com

In the synthesis of this compound, a rhodium(II)-catalyzed reaction between methyl 2-diazo-3-oxobutanoate and a cinnamamide was used to form a β-ketoamide intermediate. rsc.org This intermediate was then cyclized to the corresponding oxazole. rsc.org This transformation proved to be a reliable and efficient method for constructing the substituted oxazole rings found in the natural product. The versatility of this reaction has been demonstrated in the synthesis of a variety of oxazole-containing natural products. mdpi.com

| Reactants | Catalyst | Product | Reference(s) |

| Methyl 2-diazo-3-oxobutanoate, Cinnamamide | Rhodium(II) acetate | β-ketoamide | rsc.org |

| β-ketoamide | Triphenylphosphine, Iodine | Cinnamyl-substituted oxazole | rsc.orgrsc.org |

Development and Application of Oxazole Conjunctive Reagents

In a distinct and convergent approach to the siphonazoles, the Ciufolini group developed and utilized an "oxazole conjunctive reagent". acs.orgubc.ca This reagent, specifically 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, was designed to act as a versatile building block for the iterative construction of the bis-oxazole core. ubc.canih.govnih.gov

The strategy involved the use of this nucleophilic oxazole synthon in two key bond-forming steps: an olefination reaction with an aldehyde to create a 1,2-diarylethylene motif, and a condensation with an ester to form a (2-oxazolyl)methyl ketone. acs.org This iterative application of the conjunctive reagent provided a streamlined and efficient route to the siphonazole skeleton. acs.orgubc.ca The development of this reagent represented a significant methodological advance, offering a powerful tool for the synthesis of polyoxazole natural products. acs.orgfigshare.com

| Reagent | Application | Key Bond Formed | Reference(s) |

| 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole | Olefination with an aldehyde | C=C bond (1,2-diarylethylene) | acs.org |

| 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole | Condensation with an ester | C-C bond ((2-oxazolyl)methyl ketone) | acs.org |

Decarbonylative Coupling Reactions in this compound Synthesis

More recent synthetic strategies have incorporated innovative decarbonylative coupling reactions. acs.orgresearchgate.net These methods, often catalyzed by transition metals like nickel or palladium, provide a novel means of forming carbon-carbon bonds by utilizing esters as coupling partners. researchgate.netresearchgate.net

In the context of a formal total synthesis of this compound, a nickel-catalyzed decarbonylative C-H alkenylation of an azole with an ester has been demonstrated. researchgate.netresearchgate.net This reaction forges the critical link between the two oxazole rings. The process involves the oxidative addition of the ester's C(acyl)-O bond to the nickel catalyst, followed by decarbonylation and subsequent C-H activation of the azole to form the coupled product. acs.org This approach is notable for its convergency and efficiency. researchgate.net The development of such reactions expands the toolbox of synthetic chemists and offers new retrosynthetic possibilities for complex molecules like this compound. snnu.edu.cn

| Reaction Type | Catalyst System | Coupling Partners | Significance | Reference(s) |

| Decarbonylative C-H Alkenylation | Nickel / dcype | Azole, Ester | Convergent formation of the bis-oxazole linkage | researchgate.netresearchgate.net |

Modern Synthetic Techniques: Flow Chemistry and Immobilized Reagents

In one such synthesis, flow techniques were instrumental in several key steps. durham.ac.uk The application of flow reactors can be expanded by incorporating liquid handling and fraction collection modules, enabling continuous operation. durham.ac.uk Furthermore, the use of solid-supported (immobilized) reagents and scavengers is a complementary strategy that simplifies purification. durham.ac.ukgrafiati.com By passing crude reaction mixtures through columns containing these immobilized agents, byproducts and excess reagents are removed, often eliminating the need for traditional chromatographic purification. durham.ac.uk This combined strategy of flow chemistry and immobilized reagents was pivotal in a nine-step synthesis of O-methyl siphonazole. durham.ac.uk

Fragment Synthesis, Coupling, and Oxidative Amidation Strategies

The total synthesis of this compound is often approached through a convergent strategy, which involves the independent synthesis of key molecular fragments followed by their strategic coupling. A prominent method involves the creation of a versatile oxazole building block, which can be used iteratively to construct the bis-oxazole core of the molecule. acs.orgubc.caacs.org One such key fragment is 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, which serves as a conjunctive reagent. ubc.caacs.orgnih.gov This "conjunctive" fragment enables both the olefination of an aldehyde to form the central 1,2-diarylethylene motif and subsequent condensation to build the (2-oxazolyl)methyl ketone structure. acs.org

Several coupling strategies have been developed to assemble the fragments:

Aldol-Type Fragment Coupling: A regioselective aldol-type reaction has been employed as a key coupling step. lu.se This approach required careful selection of protecting groups and synthons, such as using a 4-hydroxymethyl-oxazole as a masked version of a 4-carboxyl-oxazole nucleophile, to achieve the desired regioselectivity. lu.se

Acylation of Organozinc Reagents: An alternative strategy for constructing the central ketone involves the acylation of an organozinc agent derived from 4-carbomethoxy-2-iodomethyl-5-methyloxazole. mdpi.com

Nickel-Catalyzed C-H/C-O Alkenylation: A novel nickel-catalyzed coupling reaction has been utilized for the decarbonylative C-H alkenylation of azoles with enol derivatives. nii.ac.jpresearchgate.net This method was successfully applied to a convergent formal synthesis of this compound. researchgate.netsnnu.edu.cn The reaction involves the coupling of an azole with an ester, proceeding through the oxidative addition of the nickel catalyst to the C(acyl)-O bond. snnu.edu.cn

The final step in some synthetic routes is a tandem oxidative amidation and ketone formation to complete the this compound structure. lu.se Difficulties in achieving a late-stage dehydrogenation in one synthetic plan led to a re-evaluation and the proposal of this tandem oxidation as the terminal step. lu.se

Synthesis of this compound Analogues and Derivatives

A modular synthesis designed for a natural product is valuable because it can be adapted for the production of unnatural analogues. durham.ac.uk The creation of such analogues is crucial for exploring the structure-activity relationship (SAR) and potentially developing compounds with improved stability or biological activity.

Design Principles for Structural Analogues

The design of structural analogues for complex natural products like this compound is guided by the goal of simplifying the structure while retaining or enhancing its biological function. nih.gov A key principle is the adoption of a modular diversification strategy, which allows for the targeted replacement of specific structural motifs. nih.gov For this compound, its unique structure, featuring two oxazole units connected by a two-carbon tether, presents multiple opportunities for modification. acs.org

Design principles often involve:

Pharmacophore Hypothesis: Identifying the core structural elements essential for biological activity allows for the design of simplified analogues that retain these key features. nih.gov

Stabilization: Natural products can contain sensitive functional groups that are prone to degradation. nih.gov Analogues may be designed to replace these labile moieties with more stable isosteres, such as replacing a sensitive polyene chain with an aromatic ring. nih.gov

Synthetic Accessibility: A primary driver for designing analogues is to create molecules that are more readily accessible through concise and robust synthetic routes. rsc.org Computational tools can aid in this process by diversifying a parent structure and proposing efficient synthetic pathways to the new "replicas". rsc.org

For this compound, a modular synthesis that allows for the flexible introduction of different oxazole units or modifications to the linking chain would enable the creation of a library of analogues to probe its biological profile, which has not yet been fully established. durham.ac.uk

Synthetic Routes to Modified Structures and Libraries

Synthetic routes to analogues of this compound leverage the same modular and convergent strategies developed for the total synthesis of the natural product itself. A diversity-oriented approach is key to rapidly accessing both the parent compound and its designed analogues in a versatile manner. nih.gov

An innovative strategy relies on a modular oxazole diversification approach, which is more facile than conventional cyclodehydration methods often used for complex oxazole-containing natural products. nih.gov This allows for the synthesis of various analogues by simply substituting one building block for another in the synthetic sequence. For example, the iterative use of a conjunctive oxazole reagent, as seen in the this compound synthesis, is inherently modular and suitable for creating libraries of related compounds. acs.org Similarly, nickel-catalyzed C-H alkenylation reactions provide a convergent pathway that can accommodate different azole and ester coupling partners, facilitating the generation of diverse structures. researchgate.net

By reviewing the synthetic routes used to construct modern pharmaceuticals, a general overview of the most valuable techniques for creating libraries of compounds can be established. nih.gov The development of flexible synthetic strategies, such as those employing polymer-assisted synthesis or adaptable cross-coupling reactions, is essential for generating the diverse molecular structures needed for drug discovery campaigns. nih.gov

Advanced Structural Elucidation Techniques for Siphonazole B

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic analysis forms the cornerstone of structural elucidation in natural product chemistry. For Siphonazole (B1255307) B, a combination of NMR and MS techniques was crucial in piecing together its unique bis-oxazole structure.

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, chemists can deduce the precise arrangement of atoms.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and fundamental data for structure determination. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms present in the molecule. bhu.ac.in For a molecule as complex as Siphonazole B, with its numerous proton and carbon signals, 1D spectra can be crowded and difficult to interpret in isolation.

Two-dimensional (2D) NMR experiments are essential for unraveling these complex spectra by spreading the signals across two frequency axes.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing out spin systems within a molecule, helping to connect neighboring protons. youtube.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comresearchgate.net This provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of which proton is attached to which carbon. youtube.com

The structural elucidation of this compound would have heavily relied on these techniques to assemble the various molecular fragments, such as the two distinct methyl-substituted oxazole (B20620) rings, the styryl moiety, and the pentadienyl amide side chain. Comparison of the ¹H and ¹³C NMR spectra of synthetic this compound with the natural product was a key step in confirming its structure. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Key Functional Groups in this compound (Note: Specific chemical shift values for this compound are not fully detailed in the provided sources. This table represents typical chemical shift ranges for the identified functional groups.)

| Functional Group | Atom Type | Typical Chemical Shift (ppm) |

| Aromatic/Olefinic | C=CH | 6.0 - 8.5 |

| Aromatic/Olefinic | C =C | 110 - 150 bhu.ac.in |

| Oxazole Ring | C=CH -N | ~7.0 - 8.5 |

| Oxazole Ring | C =N, C -O | ~150 - 165 |

| Methoxy (B1213986) | O-CH ₃ | ~3.8 |

| Methoxy | O-C H₃ | ~55 - 60 |

| Amide | N-H | ~7.5 - 8.5 |

| Carbonyl (Amide) | C =O | ~160 - 170 |

| Alkyl (Methyl on ring) | C-CH ₃ | ~2.5 |

| Alkyl (Methyl on ring) | C-C H₃ | ~10 - 15 libretexts.org |

Beyond standard 2D NMR, advanced pulse sequences are often required to solve more complex structural problems, such as determining long-range connectivities and stereochemistry. For natural product elucidation, techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting the molecular fragments identified by COSY and HSQC, piecing together the complete carbon skeleton. For this compound, HMBC would be used to establish the connectivity between the oxazole rings, the styryl group, and the amide side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the relative stereochemistry and conformation of the molecule, such as the E or Z configuration of the double bonds in the styryl and pentadienyl moieties.

The interpretation of this wealth of data requires a systematic approach, where structural fragments are first identified and then pieced together like a puzzle, with each correlation providing a crucial clue to the final structure.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. scielo.br

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.orgspectroscopyonline.com This precision allows for the unambiguous determination of a molecule's elemental formula. While multiple chemical formulas can have the same nominal mass (integer mass), they will have slightly different exact masses due to the mass defect of their constituent atoms. libretexts.org

For this compound, HRMS was used to confirm its molecular formula. The experimentally determined mass of the molecular ion (M+) was found to be 463.1763. rsc.org This value corresponds to the calculated exact mass for the molecular formula C₂₅H₂₅N₃O₆, confirming the elemental composition of the natural product.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₅N₃O₆ | np-mrd.org |

| Calculated Exact Mass | 463.1743 | rsc.org |

| Found Mass (M+) | 463.1763 | rsc.org |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgwikipedia.org The fragmentation pattern provides a "fingerprint" of the molecule and offers profound insights into its structure by revealing how it breaks apart. mdpi.com

In the analysis of this compound, the molecular ion (m/z 463.17) would be selected and subjected to fragmentation, likely through collision-induced dissociation (CID). The resulting fragments would correspond to the cleavage of weaker bonds within the molecule, such as the amide bond or bonds within the side chains. Analyzing the masses of these fragments allows researchers to confirm the presence and connectivity of the proposed structural subunits, such as the individual oxazole rings and the side chains, providing powerful corroborating evidence for the structure determined by NMR. researchgate.net

Mass Spectrometry (MS) Applications

Chromatographic Integration with Mass Spectrometry (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry is a cornerstone of modern natural product analysis, providing molecular weight information and crucial fragmentation data for structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing complex, non-volatile molecules like this compound. The initial liquid chromatography step separates the compound from a mixture, after which it is ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. nih.govfrontiersin.org In the first stage (MS1), the protonated molecule [M+H]⁺ is selected. In the second stage (MS2), this parent ion is fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This fragmentation pattern provides a fingerprint that is invaluable for identifying known compounds or piecing together the structure of a novel one. nih.govchromatographyonline.com For a molecule with multiple nitrogen-containing heterocycles like the oxazole rings in this compound, LC-MS/MS is effective for confirming the molecular formula and identifying characteristic fragmentation pathways. knaw.nlnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. For non-volatile molecules like this compound, chemical derivatization is necessary to increase their volatility. jfda-online.comsemanticscholar.org Functional groups such as alcohols or carboxylic acids can be converted into less polar and more volatile derivatives, for example, by silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). While less direct than LC-MS, GC-MS analysis of derivatives can provide complementary structural information and is a powerful tool for analyzing certain substructures within a larger molecule. jfda-online.comnih.gov

The following table illustrates typical parameters that would be configured for an LC-MS/MS analysis of a complex natural product like this compound, based on methods for similar azole-containing compounds.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) | Separation of the analyte from the sample matrix based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elution of the analyte from the column and to facilitate protonation for ESI. frontiersin.org |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal flow for separation and introduction into the mass spectrometer. frontiersin.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions [M+H]⁺, suitable for nitrogenous compounds. frontiersin.org |

| MS Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Highly sensitive and specific detection by monitoring predefined parent-to-product ion transitions. frontiersin.org |

| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process for efficient ion generation. nih.govfrontiersin.org |

| Desolvation Temperature | 350 - 500°C | Aids in the evaporation of solvent from the charged droplets in the ESI source. nih.govfrontiersin.org |

Vibrational and Electronic Spectroscopy (IR, UV-Vis)

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. ubbcluj.ro This technique is particularly useful for detecting conjugated systems. The structure of this compound, containing two oxazole rings and a styrene (B11656) moiety, features an extended system of conjugation. This is expected to result in a strong UV absorption band. Indeed, analysis of siphonazole from its producing organism, Herpetosiphon sp., has shown a characteristic UV absorption maximum around 232 nm. spectroscopyworld.comresearchgate.net The position and intensity of the absorption maximum (λ_max) are sensitive to the extent of conjugation and the presence of various substituents, making UV-Vis a valuable tool for initial characterization. ubbcluj.ro

The table below summarizes the expected characteristic IR absorption bands for the key functional groups within this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1755 - 1735 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Strong spectroscopyonline.com |

| Aromatic/Heteroaromatic (Oxazole, Styrene) | C=C Stretch | 1625 - 1440 | Medium to Weak |

| Aromatic (Styrene) | C-H Stretch | 3100 - 3000 | Medium |

| Alkyl | C-H Stretch | 2960 - 2850 | Medium |

| Oxazole | C=N Stretch | 1670 - 1580 | Medium |

Crystallographic Methods for Stereochemical Assignment

X-ray Crystallography

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govglycoforum.gr.jp The technique requires the molecule to be in a crystalline form. When a single crystal is irradiated with X-rays, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. glycoforum.gr.jp By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the precise spatial arrangement of every atom can be determined. mdpi.com

Computational and In Silico Approaches in Structural Elucidation

In recent years, computational chemistry has become an indispensable partner to experimental techniques in structural elucidation. These in silico methods can predict spectroscopic properties and help analyze complex data, greatly accelerating and improving the accuracy of structure determination. knaw.nl

Predictive Modeling of Spectroscopic Data

Predictive modeling, often employing Density Functional Theory (DFT), allows for the calculation of spectroscopic parameters for a proposed chemical structure. nih.gov These predicted spectra can then be compared with experimental data to validate or reject a structural hypothesis. For instance, ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy for a candidate molecule. nih.govresearchgate.net By comparing the calculated shifts with the experimental NMR data, a chemist can confirm assignments or distinguish between several possible isomers. This approach is particularly powerful when experimental data is ambiguous or when trying to solve complex stereochemical problems. researchgate.net Similarly, computational methods can predict IR and UV-Vis spectra, providing another layer of verification for a proposed structure. nih.govschrodinger.com

Machine Learning Applications for Structure Annotation and Classification

The application of machine learning (ML) and artificial intelligence (AI) is a rapidly emerging frontier in natural product chemistry. nih.gov ML algorithms can be trained on vast databases of known compounds and their corresponding spectral data. rsc.org These trained models can then be used to analyze new data with remarkable speed and accuracy. For example, ML tools can predict the structure or substructures of a molecule directly from its MS/MS fragmentation pattern or NMR spectrum. nih.govchemrxiv.org In structure annotation, ML can help classify a new compound by identifying known structural motifs or by calculating the probability that it belongs to a particular class of natural products. rsc.org For a novel compound like this compound, ML-based approaches could be used to rapidly dereplicate, or rule out known structures, and assist in the assembly of the final structure from various pieces of spectroscopic evidence. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of Siphonazole B

Antiproliferative and Cytotoxic Activitiesmdpi.comencyclopedia.pubmdpi.com

Siphonazole (B1255307) B, along with its analogs, has demonstrated significant and selective cytotoxic effects against various human cancer cell lines. mdpi.comencyclopedia.pubmdpi.com Laboratory studies have revealed its potential to inhibit the growth and proliferation of cancer cells, making it a subject of interest in the development of novel anticancer agents. researchgate.net

Initial screenings have shown that synthetic siphonazoles exhibit considerable cytotoxicity. mdpi.com For instance, they have been reported to be active against human breast carcinoma HTB-129 and acute T-cell leukemia TIB-152 cell lines. mdpi.comencyclopedia.pubmdpi.com The cytotoxic nature of these compounds has spurred further investigation into their specific cellular and molecular targets. researchgate.net

Table 1: Cytotoxic Activity of Synthetic Siphonazoles

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| HTB-129 | Human Breast Carcinoma | 20 μg/mL mdpi.com |

| TIB-152 | Acute T-cell Leukemia | 16 μg/mL mdpi.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Responses and Phenotypes

The antiproliferative and cytotoxic effects of Siphonazole B are manifested through a series of distinct cellular responses. These include the induction of programmed cell death, interruption of the cell division cycle, and the infliction of damage to the cellular genetic material. kau.edu.sa

A key mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, a form of programmed cell death. kau.edu.sa This process is mediated by a cascade of enzymes known as caspases. medsci.org Research has indicated that treatment with compounds like this compound can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. kau.edu.samedsci.org

The activation of caspase-3 is a critical step in the apoptotic pathway. medsci.org Once activated, caspase-3 proceeds to cleave various cellular substrates, including Poly (ADP-ribose) polymerase (PARP). medsci.orgfrontiersin.org PARP is a nuclear enzyme involved in DNA repair and stability. nih.gov Its cleavage by caspase-3 into characteristic fragments is a well-established hallmark of apoptosis. frontiersin.orgresearchgate.net This cleavage renders PARP inactive, preventing DNA repair and ensuring the progression of cell death. nih.gov The induction of PARP cleavage is a documented mechanism of action for azole-containing compounds in cancer cells. kau.edu.sa

In addition to inducing apoptosis, this compound has been shown to interfere with the normal progression of the cell cycle. kau.edu.sa The cell cycle is a tightly regulated series of events that leads to cell division and replication. By disrupting this process, this compound can halt the proliferation of cancer cells. kau.edu.sa

Specifically, studies have demonstrated that related azole compounds can cause cell cycle arrest at two critical checkpoints: the G1 phase and the G2/M phase. kau.edu.sa Arrest in the G1 phase prevents the cell from entering the DNA synthesis (S) phase, while arrest at the G2/M checkpoint halts the cell before it can enter mitosis (M phase). nih.gov This disruption of the cell cycle is a significant contributor to the antiproliferative activity of these compounds. kau.edu.sa

This compound and similar compounds have been implicated in causing DNA damage within cancer cells. kau.edu.sa DNA damage response pathways are cellular mechanisms that detect and repair damage to DNA. fudan.edu.cnfrontiersin.org The induction of significant DNA damage can overwhelm these repair mechanisms, ultimately leading to cell death. fudan.edu.cn

The comet assay is a technique used to detect DNA strand breaks in individual cells, which is a form of DNA damage. mdpi.com The presence of damaged DNA can trigger cell cycle arrest to allow for repair, or if the damage is too severe, it can initiate apoptosis. fudan.edu.cn The ability of this compound to induce DNA damage is another facet of its cytotoxic and antiproliferative profile. kau.edu.sa

Cell Cycle Arrest at G1 and G2/M Phases

Molecular Target Identification and Pathway Modulation

To fully understand the anticancer potential of this compound, researchers have sought to identify its specific molecular targets and the signaling pathways it modulates.

One of the key molecular targets identified for this compound and related compounds is the transcription factor c-Myb. kau.edu.sa The MYB family of proteins, including c-Myb, plays a crucial role in regulating the expression of genes involved in cell proliferation, differentiation, and survival. atlasgeneticsoncology.org

In many forms of leukemia and certain solid tumors, c-Myb is overexpressed and contributes to the uncontrolled growth of cancer cells. atlasgeneticsoncology.orgnih.gov Therefore, inhibiting the activity of c-Myb is a promising therapeutic strategy. atlasgeneticsoncology.orgbiorxiv.org this compound's ability to inhibit c-Myb provides a direct mechanism for its antiproliferative effects, as it can disrupt the transcriptional program that drives cancer cell proliferation. kau.edu.safrontiersin.orgmdpi.com

Modulation of Nuclear Factor Kappa B (NF-κB)

Nuclear factor kappa B (NF-κB) is a crucial protein complex that acts as a transcription factor, controlling DNA transcription and regulating a variety of cellular processes, including immune responses, inflammation, and cell survival. wikipedia.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins, primarily IκBα. wikipedia.orgwikipedia.org Upon receiving specific cellular signals, a cascade is initiated that leads to the degradation of IκBα. This releases NF-κB, allowing it to move into the nucleus, bind to DNA, and activate the transcription of specific genes. wikipedia.org

The azole ring is a structural motif found in many biologically active compounds. kau.edu.sa As a general class, natural products containing azole structures have been noted for their potential to modulate the NF-κB signaling pathway. kau.edu.saresearchgate.net For instance, sulconazole, an imidazole-containing compound, has been shown to inhibit the NF-κB pathway by reducing the amount of NF-κB translocating to the nucleus. nih.gov However, direct experimental studies focusing specifically on the effect of this compound on the NF-κB pathway have not been detailed in the reviewed scientific literature. Therefore, while its chemical class suggests a potential for interaction, the specific modulatory role of this compound on NF-κB remains an area for future investigation.

Potential Interactions with Cellular Macromolecules

The biological activity of a small molecule like this compound is fundamentally dependent on its interactions with cellular macromolecules such as proteins and nucleic acids. These interactions are typically non-covalent and rely on a combination of factors including shape complementarity and the formation of weak bonds. researchgate.net The structure of this compound, featuring a bis-oxazole core and a distinct side chain, presents multiple opportunities for such interactions.

Oxazole (B20620) and thiazole (B1198619) rings are known to participate in the non-covalent binding to various enzyme and receptor targets. researchgate.net These heterocyclic rings can act as hydrogen bond acceptors or participate in other electrostatic or hydrophobic interactions, anchoring the molecule within a binding site on a macromolecule. researchgate.net The observed cytotoxic and antiparasitic activities of this compound are a clear indication that it engages with specific molecular targets within the cell to exert its effects. While the precise protein or nucleic acid partners for this compound have not yet been definitively identified, its bioactivity profile strongly implies that these interactions occur and are central to its mechanism of action.

Evaluation of Antimicrobial Properties (Lack thereof)

Despite the broad range of biological activities often found in natural products, this compound has not demonstrated notable antimicrobial properties. Laboratory studies involving synthetic versions of siphonazoles revealed that they were devoid of antimicrobial activity. mdpi.com This lack of antibacterial or antifungal effect suggests that the compound's mechanism of action is specific to eukaryotic cells, as evidenced by its cytotoxic and antiparasitic potential, rather than targeting the cellular machinery of bacteria or fungi.

Antiparasitic Potential (e.g., Anti-Plasmodium Activity)

In contrast to its lack of antimicrobial effects, this compound has demonstrated noteworthy potential as an antiparasitic agent. Specifically, it has been tested for its activity against Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria in humans. Research has shown that siphonazole exhibits moderate activity against this parasite. core.ac.uk The half-maximal inhibitory concentration (IC₅₀) — a measure of the concentration of a drug that is required for 50% inhibition of the parasite's growth in vitro — was determined for this compound.

| Compound | Target Organism | Activity (IC₅₀) |

|---|---|---|

| Siphonazole | Plasmodium falciparum | 1.27 µM |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the siphonazoles, these studies have been crucial in identifying the key structural features that govern their efficacy.

Elucidation of Pharmacophore Features and Essential Structural Elements

The pharmacophore of a molecule represents the essential three-dimensional arrangement of features responsible for its biological activity. For this compound, the core structural elements are highly distinctive. The most prominent feature is the bis-oxazole framework connected by a two-carbon tether, a structural motif that was first identified in the siphonazoles. mdpi.comencyclopedia.pub This bis-oxazole unit is considered a key part of the pharmacophore.

The other essential element is the pentadienyl amino side-chain attached to one of the oxazole rings. encyclopedia.pub The interplay between the rigid bis-oxazole core and the flexible side chain is believed to be critical for the molecule's ability to bind to its cellular targets and exert its biological effects. The oxazole rings themselves are thought to serve as recognition elements, potentially forming hydrogen bonds or other non-covalent interactions with target macromolecules. researchgate.net

Impact of Structural Modifications on Biological Efficacy and Selectivity

The importance of the specific chemical makeup of this compound is highlighted by comparing its activity to that of its close analog, Siphonazole A. Siphonazole A and B are structurally very similar, differing only in the modification at the terminus of the side chain; this compound possesses a hydroxyl group (-OH), whereas Siphonazole A features a methoxy (B1213986) group (-OCH₃).

This seemingly minor structural modification has a profound impact on biological activity. In studies evaluating the cytotoxicity of these compounds against human cancer cell lines, synthetic Siphonazole A was found to be significantly more active than this compound. mdpi.com This finding underscores the critical role of the side chain in modulating the compound's potency. The change from a hydroxyl group to a slightly larger and less polar methoxy group appears to enhance the cytotoxic efficacy. Furthermore, the siphonazoles exhibited selective cytotoxicity, showing activity against human breast carcinoma (HTB-129) and acute T-cell leukemia (TIB-152) cell lines, which points to a specific, structure-dependent mode of action rather than general toxicity. mdpi.comencyclopedia.pub

| Compound | Key Structural Modification | Impact on Cytotoxicity |

|---|---|---|

| Siphonazole A | Methoxy (-OCH₃) group on side chain | Significantly more active |

| This compound | Hydroxyl (-OH) group on side chain | Less active than Siphonazole A |

Preclinical Research Applications in Drug Discovery

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical entity with promising biological activity that serves as a starting point for drug development. mdpi.com Natural products are a historically rich source of such leads. Siphonazole (B1255307) B was identified as a lead compound following its isolation and subsequent biological testing. While initial assessments showed it was devoid of antimicrobial activity, it demonstrated noteworthy and selective cytotoxic effects against specific human cancer cell lines. mdpi.comnih.gov This discovery positioned Siphonazole B as a potential scaffold for the development of new anticancer agents.

The process of lead optimization involves modifying the chemical structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov The total synthesis of this compound, accomplished by research groups like Ciufolini and Moody, is a crucial prerequisite for such optimization efforts. mdpi.comnih.govnih.gov These synthetic routes provide access to the core molecular structure, allowing for the systematic creation of derivatives. Initial biological evaluations of synthetic this compound revealed its selective cytotoxicity, providing a baseline for future structure-activity relationship (SAR) studies. mdpi.com For instance, in comparative studies, the closely related Siphonazole A was found to be significantly more active than this compound, offering initial clues for potential structural modifications. mdpi.com

| Compound | Cell Line | Cell Line Description | IC₅₀ |

| This compound | TIB-152 | Acute T-cell Leukemia | 16 µg/mL |

| This compound | HTB-129 | Human Breast Carcinoma | 20 µg/mL |

Data sourced from biological activity testing of synthetic siphonazoles. mdpi.com

Development of High-Throughput Assays for Screening

High-throughput screening (HTS) utilizes automation to test large numbers of compounds for a specific biological activity, making it a cornerstone of modern drug discovery. researchgate.netnih.gov This process can involve biochemical assays, which test compounds against isolated targets like enzymes, or cell-based assays that measure a response in whole cells. alitheagenomics.com

While specific HTS campaigns designed exclusively for this compound are not detailed in the literature, the initial identification of its anticancer properties was likely achieved through cell-based viability assays. mdpi.comnih.gov These types of assays are a form of HTS where thousands of compounds can be rapidly evaluated for their ability to kill cancer cells. researchgate.netnih.gov

For a lead compound like this compound, several HTS approaches are applicable for further development:

Panel Screening: Testing the compound against a large panel of diverse cancer cell lines (such as the NCI-60 panel) to understand its spectrum of activity and identify potential cancer types for which it may be most effective.

Target-Based Screening: Screening this compound against libraries of known biological targets, such as protein kinases, to identify its specific molecular target and elucidate its mechanism of action. metrionbiosciences.com

Combinatorial Screening: Using HTS to test this compound in combination with other known anticancer drugs to identify synergistic interactions that could lead to more effective cancer therapies. nih.gov

Analogue Library Screening: Once a library of this compound analogues is synthesized, HTS provides an efficient method to screen them and establish structure-activity relationships (SARs), guiding the lead optimization process. metrionbiosciences.com

The infrastructure for HTS, including robotics, liquid handling devices, and sensitive detectors, allows for the rapid generation of large datasets needed to advance a compound from a "hit" to a viable drug candidate. researchgate.netnih.gov

Mechanistic Investigations in In Vitro Experimental Models

Understanding the mechanism of action of a potential drug candidate is a critical step in preclinical research. For this compound, in vitro studies have been employed to characterize its biological effects. The primary models used have been established human cancer cell lines, which allow for reproducible and controlled experiments.

Initial investigations confirmed that this compound exhibits selective cytotoxicity. The specific in vitro experimental models where this activity was observed are:

TIB-152: A cell line derived from human acute T-cell leukemia. mdpi.com

HTB-129: A cell line derived from human breast carcinoma. mdpi.com

In these cell culture models, this compound demonstrated the ability to inhibit cell viability and proliferation, with IC₅₀ values of 16 µg/mL and 20 µg/mL in TIB-152 and HTB-129 cells, respectively. mdpi.com In contrast, tests for antimicrobial activity against organisms such as Candida albicans and Methicillin-Resistant Staphylococcus aureus showed no effect, indicating a specific mode of action directed towards eukaryotic cancer cells rather than a general cytotoxic or antimicrobial mechanism. nih.gov

While these studies establish the anticancer potential of this compound in specific in vitro models, the precise molecular mechanism and intracellular targets responsible for its cytotoxic effects have not been extensively detailed in the available scientific literature. Further mechanistic investigations are required to identify the specific signaling pathways or cellular processes disrupted by this compound that lead to cancer cell death.

Rational Design of this compound Analogues for Enhanced Therapeutic Potential

Rational drug design aims to create new molecules with improved therapeutic properties based on an understanding of their biological target and structure-activity relationships (SAR). acs.orgimera.fr For this compound, the successful total synthesis of the molecule is the foundational achievement that enables the application of these strategies. nih.govnih.gov The development of novel synthetic methods, such as the use of a conjunctive oxazole (B20620) building block by the Ciufolini group, provides the necessary chemical tools to create a library of analogues. nih.govimera.fr

The creation of analogues is a key step in optimizing a lead compound. By systematically altering different parts of the this compound structure, researchers can explore how these changes affect its biological activity. An early example of such an analogue is the O-methyl derivative of siphonazole, which has also been successfully synthesized. acs.org

The process of rational design for this compound analogues would typically involve:

SAR Studies: Synthesizing a series of analogues and testing them in biological assays to determine which structural features are essential for anticancer activity. This data helps build a model of how the molecule's structure relates to its function. mdpi.comnih.gov

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the activity of designed analogues before they are synthesized, helping to prioritize the most promising candidates. researchgate.net

Iterative Synthesis and Testing: Creating and evaluating new analogues based on the insights gained from SAR and computational studies to progressively refine the molecule's properties, aiming for enhanced potency against cancer cells and reduced effects on healthy cells.

Although extensive SAR studies for this compound have not yet been published, the established synthetic pathways provide a clear route for generating the necessary analogues to carry out such investigations, which are essential for transforming this unique natural product into a potential therapeutic agent. nih.govubc.ca

Future Research Directions and Translational Opportunities

Advancements in Biosynthetic Pathway Engineering for Diversification and Production

The biosynthetic gene cluster for siphonazole (B1255307) has been identified, revealing a pathway that involves polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery. researchgate.netbeilstein-journals.orgbeilstein-journals.org The assembly of the siphonazole framework utilizes an unconventional starter unit from the shikimate pathway, along with polyketide and amino acid building blocks. researchgate.net While heterologous expression of the complete gene cluster in E. coli has been attempted, it did not yield the final product, indicating potential challenges in host compatibility, precursor supply, or post-assembly modifications. uni-bonn.de This presents a significant opportunity for biosynthetic engineering to both improve production yields and generate novel analogues.

Future strategies in this domain could include:

Combinatorial Biosynthesis : This approach involves rationally engineering the biosynthetic pathway to produce non-natural derivatives. mdpi.com By modifying enzymes or expressing heterologous genes, the substrate specificity of the assembly line can be altered to incorporate new building blocks. mdpi.comnih.gov

Precursor-Directed Biosynthesis (PDB) : This technique involves feeding the native or a heterologous host organism with synthetic analogues of the natural precursors. The promiscuity of the biosynthetic enzymes may allow for the incorporation of these non-native substrates, leading to the creation of a diverse library of siphonazole analogues. mdpi.com

Enzyme Engineering : Key enzymes within the PKS/NRPS pathway, such as adenylation (A) domains that select the amino acid precursors or acyltransferase (AT) domains that select the polyketide extenders, can be targeted for modification. Altering the substrate specificity of these domains is a powerful method for generating structural diversity. mdpi.commanchester.ac.uk

Heterologous Host Optimization : Overcoming the challenge of expressing the large siphonazole gene cluster requires optimizing the heterologous host. This could involve engineering precursor pathways to increase the supply of necessary building blocks or co-expressing chaperones and other factors to ensure proper enzyme folding and function.

| Engineering Strategy | Objective | Rationale |

| Combinatorial Biosynthesis | Generate "unnatural" natural products. | Swap or add genes from other pathways to create hybrid molecules. nih.govmit.edu |

| Precursor-Directed Biosynthesis | Create diverse analogues with minimal genetic manipulation. | Leverages the natural promiscuity of biosynthetic enzymes to incorporate synthetic precursors. mdpi.com |

| Enzyme Engineering | Systematically alter specific parts of the final molecule. | Modifying key domains (e.g., NRPS adenylation domains) can change the building blocks used in assembly. mdpi.commanchester.ac.uk |

| Heterologous Expression | Achieve scalable and sustainable production. | Transferring the biosynthetic gene cluster to a more genetically tractable and faster-growing host. uni-bonn.de |

Exploration of Novel Synthetic Methodologies for Accessing Siphonazole B Analogues

The total synthesis of siphonazoles has been achieved by several research groups, providing a foundation for the chemical production of analogues. mdpi.comnih.gov These established routes offer distinct strategies that can be adapted for diversity-oriented synthesis, which is crucial for exploring the structure-activity relationship (SAR) of the siphonazole scaffold.

Key synthetic approaches and opportunities for analogue generation include:

Rhodium-Carbene Chemistry : The first total synthesis of siphonazole utilized rhodium carbene chemistry for the construction of both oxazole (B20620) rings. mdpi.comrsc.org This methodology is versatile and can accommodate various precursors, allowing for modifications to the oxazole core and its substituents.

Conjunctive Oxazole Building Blocks : A convergent synthesis was developed using a 2-(phenylsulfonyl)methyloxazole derivative as a key building block. nih.govresearchgate.net This modular approach is highly amenable to creating analogues, as different fragments can be synthesized separately and then coupled together in the final stages.

Integrated Flow and Batch Synthesis : An integrated approach combining microreactor-based flow chemistry with traditional batch methods has been used to synthesize O-methyl siphonazole. durham.ac.uk Flow chemistry can expedite certain synthetic steps, facilitate scale-up, and allow for the rapid generation of an analogue library by systematically changing the input building blocks. durham.ac.uk

The flexibility of these synthetic routes is paramount, as a detailed biological profile of the siphonazoles has not been fully established, making the generation of unnatural analogues for further testing a high priority. durham.ac.uk

Discovery of Undiscovered Biological Activities and Therapeutic Applications

The primary reported biological activity of siphonazoles is selective cytotoxicity against human breast carcinoma (HTB-129) and acute T-cell leukemia (TIB-152) cell lines. encyclopedia.pubmdpi.commdpi.com However, one study noted that synthetic siphonazoles did not show antimicrobial activity. mdpi.com The oxazole moiety is a privileged structure in medicinal chemistry, found in numerous natural products with a wide array of biological functions. mdpi.comresearchgate.netresearchgate.net This suggests that the therapeutic potential of this compound may extend beyond its known anticancer properties.

Future research should focus on screening this compound and its synthetic analogues against a broad panel of biological targets to uncover new activities. Potential areas for exploration include:

Antiviral and Antimalarial Activity : Many marine-derived oxazole-containing alkaloids exhibit potent antiviral or antimalarial properties. mdpi.commdpi.com For instance, venturamides A and B show in vitro antimalarial activity against Plasmodium falciparum. mdpi.com

Anti-inflammatory Effects : The oxazole scaffold is present in compounds with anti-inflammatory activity. mdpi.comresearchgate.net

Enzyme Inhibition : Given their complex and defined three-dimensional structure, siphonazoles could be potent and selective inhibitors of key enzymes involved in various disease pathways, such as kinases or phosphatases. encyclopedia.pub

A systematic evaluation of a diverse library of this compound analogues against these and other targets could reveal novel therapeutic applications.

| Compound Class | Associated Biological Activities | Relevance to this compound |

| Marine Oxazole Alkaloids | Anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial. mdpi.comresearchgate.net | Suggests a broad range of potential activities for this compound beyond cytotoxicity. |

| Bis-oxazoles | Antifungal, anthelmintic, cytotoxic. mdpi.com | The specific bis-oxazole motif in this compound may confer unique bioactivities. |

| PKS-NRPS Hybrids | Antibiotic, antitumor, immunomodulatory. manchester.ac.ukresearchgate.net | As a product of a PKS-NRPS pathway, this compound belongs to a class rich in bioactive compounds. |

Integration of Computational Chemistry and Artificial Intelligence in this compound Research

Computational chemistry and artificial intelligence (AI) are transforming drug discovery by accelerating the design and optimization of lead compounds. sioc-journal.cnresearchgate.netrsc.org These in silico tools have not yet been extensively applied to this compound but offer immense potential to guide future research.

Key computational approaches that could be integrated into this compound research include:

Molecular Docking and Dynamics Simulations : If a biological target for this compound is identified, molecular docking can predict its binding mode within the target's active site. Molecular dynamics (MD) simulations can then be used to study the stability of the compound-target complex and identify key interactions that are crucial for its biological activity. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) : By generating a library of this compound analogues and testing their activity, 3D-QSAR models can be built. researchgate.netrsc.org These models provide contour maps that illustrate how different structural modifications (e.g., steric, electronic) influence biological potency, thereby guiding the rational design of more effective compounds. rsc.org

AI and Machine Learning for Property Prediction : AI algorithms can be trained on large chemical datasets to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). researchgate.netonlinejbs.com Applying these models to virtual libraries of this compound analogues could help prioritize the synthesis of candidates with the most promising drug-like properties. mdpi.com

The use of these computational tools can significantly reduce the time and cost associated with traditional drug discovery by focusing laboratory efforts on the most promising molecules. rsc.org

Q & A

Q. What experimental methodologies are recommended for synthesizing Siphonazole B and verifying its structural integrity?

- Classification : Basic (Synthesis and Characterization)

- Methodological Answer : this compound synthesis typically follows mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways, as inferred from genomic studies of its native microbial producers (e.g., Herpetosiphon spp.). Key steps include:

- Isolation and Fermentation : Culture the producing strain under optimized nutrient conditions to induce secondary metabolite production .

- Purification : Use column chromatography (e.g., silica gel, HPLC) with solvent gradients tailored to this compound’s polarity.

- Structural Verification : Employ NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Cross-reference spectral data with existing databases to resolve ambiguities .

Q. How can researchers design assays to evaluate the biological activity of this compound against fungal pathogens?

- Classification : Basic (Biological Assays)

- Methodological Answer :

- In Vitro Antifungal Assays : Use broth microdilution methods (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., Candida albicans, Aspergillus fumigatus). Include positive controls (e.g., fluconazole) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) .

- Data Interpretation : Apply statistical tools (e.g., ANOVA, Tukey’s test) to compare efficacy across concentrations. Account for solvent interference by normalizing results against vehicle-only controls .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Classification : Advanced (Data Contradiction Analysis)

- Methodological Answer :

- Meta-Analysis Framework : Aggregate published datasets using PRISMA guidelines. Stratify results by variables such as microbial strain variability, assay conditions (pH, temperature), and compound purity (HPLC-confirmed ≥95%) .

- Source Validation : Cross-check raw data availability and experimental protocols (e.g., adherence to CLSI standards). Identify outliers via Grubbs’ test or robust regression models .

- Mechanistic Studies : Use transcriptomics (RNA-Seq) or proteomics to compare this compound’s mode of action in conflicting models, identifying strain-specific resistance mechanisms .

Q. How can researchers elucidate the biosynthetic gene cluster (BGC) responsible for this compound production?

- Classification : Advanced (Genomics and Biosynthesis)

- Methodological Answer :

- Genome Mining : Annotate BGCs in Herpetosiphon spp. using antiSMASH or PRISM tools. Prioritize PKS-NRPS hybrid clusters due to structural similarities with known azole derivatives .

- Heterologous Expression : Clone candidate BGCs into E. coli or Streptomyces hosts. Monitor metabolite production via LC-MS and compare retention times/spectra to native this compound .

- CRISPR-Cas9 Knockout : Validate BGC functionality by disrupting key domains (e.g., adenylation, ketosynthase) and assessing production loss .

Q. What computational approaches predict this compound’s interactions with eukaryotic membrane targets?

- Classification : Advanced (Computational Modeling)

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to fungal cytochrome P450 (CYP51). Refine force fields using crystallographic data (e.g., PDB ID 4UYL) .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Quantify interactions via hydrogen bond occupancy and binding free energy (MM-PBSA) .

- Validation : Compare predictions with site-directed mutagenesis data (e.g., CYP51 mutants with altered binding pockets) .

Ethical and Methodological Considerations

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Classification : Advanced (Translational Research)

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with in vitro MICs .

- Host-Microbe Interactions : Account for immune modulation by co-administering immunosuppressive agents (e.g., cyclophosphamide) in infection models to isolate compound-specific effects .

Q. What mixed-method frameworks integrate omics data with phenotypic assays to study this compound’s mechanism?

- Classification : Advanced (Systems Biology)

- Methodological Answer :

- Multi-Omics Integration : Combine RNA-Seq (transcriptomics), LC-MS (metabolomics), and phenotypic microarrays. Use pathway enrichment tools (KEGG, GO) to link gene expression changes to observed bioactivity .

- Network Pharmacology : Construct interaction networks (Cytoscape) to identify off-target effects or synergistic partners .

Data Presentation and Reproducibility

Q. What standards ensure reproducibility in reporting this compound research?

- Classification : Basic (Data Integrity)

- Methodological Answer :

- FAIR Principles : Share raw spectra, genomic data (NCBI BioProject), and assay protocols via repositories like Zenodo or Figshare. Use RRIDs for microbial strains and cell lines .

- Electronic Lab Notebooks : Document procedures in platforms like LabArchives, ensuring timestamped entries and version control for critical steps (e.g., HPLC gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.